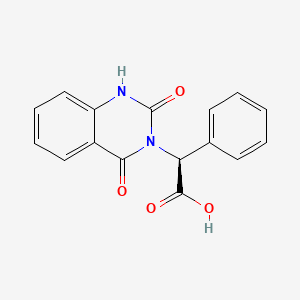

(2S)-(2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl)(phenyl)ethanoic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

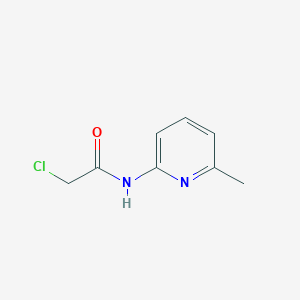

The compound is a derivative of quinazolinone, which is a class of organic compounds with a bicyclic structure containing a benzene ring fused to a quinazoline ring . It also contains a phenyl group and an ethanoic acid group .

Molecular Structure Analysis

The molecular structure would be characterized by the fused ring structure of the quinazolinone, with the phenyl and ethanoic acid groups attached. The exact structure would depend on the positions of these attachments .Chemical Reactions Analysis

Quinazolinones and their derivatives are known to participate in a variety of chemical reactions. They can act as precursors in the synthesis of a wide range of pharmaceuticals and biologically active compounds .Physical And Chemical Properties Analysis

The physical and chemical properties of the compound would depend on its exact molecular structure. Factors such as polarity, molecular weight, and the presence of functional groups would influence properties like solubility, melting point, boiling point, and reactivity .科学的研究の応用

Synthesis and Chemical Properties

Novel Synthetic Approaches : Researchers have developed innovative synthesis methods for quinazolinone derivatives, demonstrating their potential in organic chemistry. For example, the synthesis of new dialkyl 2,2′-[carbonylbis(azanediyl)]dibenzoates via Curtius Rearrangement highlights the versatile approaches to creating quinazolinone frameworks with potential applications in medicinal chemistry and materials science (Khouili et al., 2021).

Catalysis and Chemical Transformations : The application of catalysts for the synthesis of quinazolinone derivatives has been explored, with studies detailing the use of silica-bonded N-propylsulfamic acid as a recyclable catalyst for efficient synthesis (Niknam et al., 2011).

Biological Activities

Antiviral and Antimicrobial Activities : Quinazolinone derivatives have been evaluated for their antiviral and antimicrobial properties. For instance, certain compounds have shown distinct antiviral activity against viruses such as Herpes simplex and vaccinia viruses (Selvam et al., 2010).

Anticonvulsant Effects : The potential of quinazolinone derivatives as anticonvulsant agents has been investigated, with some compounds exhibiting promising results in preclinical models. This research opens the door to new therapeutic options for managing seizure disorders (El Kayal et al., 2019).

作用機序

Target of Action

Similar compounds have been found to interact with enzymes such as4-hydroxymandelate synthase . This enzyme plays a crucial role in the biosynthesis of certain organic compounds .

Mode of Action

This could potentially lead to alterations in the biochemical pathways that the enzyme is involved in .

Biochemical Pathways

Similar compounds have been found to influence theshikimate and phenylpropanoid pathways , which are important for the biosynthesis of various phenolic compounds .

Pharmacokinetics

Similar compounds have been found to have variable absorption, distribution, metabolism, and excretion profiles . These properties can significantly impact the bioavailability of the compound .

Result of Action

Based on the known actions of similar compounds, it is likely that it induces changes in the activity of its target enzyme, leading to alterations in the biochemical pathways that the enzyme is involved in .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. These may include the pH of the environment, the presence of other compounds, and the specific conditions under which the compound is stored or used .

将来の方向性

特性

IUPAC Name |

(2S)-2-(2,4-dioxo-1H-quinazolin-3-yl)-2-phenylacetic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12N2O4/c19-14-11-8-4-5-9-12(11)17-16(22)18(14)13(15(20)21)10-6-2-1-3-7-10/h1-9,13H,(H,17,22)(H,20,21)/t13-/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OYCRKMNAHVRREF-ZDUSSCGKSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(C(=O)O)N2C(=O)C3=CC=CC=C3NC2=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)[C@@H](C(=O)O)N2C(=O)C3=CC=CC=C3NC2=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12N2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

296.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(2S)-(2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl)(phenyl)ethanoic acid | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1,7-dimethyl-9-(3-methylphenyl)-3-(naphthalen-1-ylmethyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/no-structure.png)

![2-[Cyclohexyl(1,3-thiazol-5-ylmethyl)amino]ethanesulfonyl fluoride](/img/structure/B2750320.png)

![N-(4-chlorobenzyl)-2-{[3-(3,5-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2750325.png)

![Tert-butyl N-[4-methyl-2-(trifluoromethyl)-1,3-thiazol-5-yl]carbamate](/img/structure/B2750326.png)

![5-ethyl-N-(2-morpholinoethyl)-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2750329.png)

![methyl 5-cyano-4-(4-methylphenyl)-6-[2-(naphthalen-2-ylamino)-2-oxoethyl]sulfanyl-2-oxo-3,4-dihydro-1H-pyridine-3-carboxylate](/img/structure/B2750330.png)

![5-[4-(2-Methoxyethyl)piperidin-4-yl]-3-methyl-1,2,4-oxadiazole](/img/structure/B2750333.png)